Product packaging for 2,2,3,3-Tetramethylcyclopropanecarboxamide(Cat. No.:CAS No. 55265-53-7)

2,2,3,3-Tetramethylcyclopropanecarboxamide

Cat. No.: B1202465
CAS No.: 55265-53-7
M. Wt: 141.21 g/mol
InChI Key: JLFAFRJZNUBKDM-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) in Chemical Synthesis and Scaffold Design

The cyclopropane ring, a three-membered carbocycle, holds a unique and significant position in the fields of chemical synthesis and medicinal chemistry. rsc.org Its importance stems from a combination of inherent ring strain and distinct electronic properties, which impart valuable characteristics to molecules containing this motif. nbinno.com The strained C-C bonds in cyclopropane possess a higher degree of p-character, leading to unusual bond angles and electronic distribution that can influence interactions with biological targets. nbinno.com

In scaffold design, particularly for pharmaceuticals, the cyclopropane unit offers several key advantages. Its rigid structure provides a means of conformational constraint, allowing chemists to lock a molecule into a specific three-dimensional orientation. nbinno.comnih.gov This precise spatial arrangement of functional groups can enhance binding affinity and selectivity for specific enzymes or receptors, which is a critical factor in the development of potent and effective drugs. nbinno.com

Furthermore, the incorporation of a cyclopropane ring can significantly improve a molecule's metabolic stability. rsc.orgnbinno.com Compared to more flexible aliphatic chains, the cyclopropane moiety is generally more resistant to common metabolic degradation pathways, such as oxidation. nbinno.com This enhanced stability can lead to a longer biological half-life for a drug, potentially allowing for more favorable dosing regimens. nbinno.com The cyclopropane motif is a frequently found ring system in small-molecule drugs and is present in a variety of biologically active natural products. nih.govresearchgate.net

Overview of 2,2,3,3-Tetramethylcyclopropanecarboxamide within Cyclopropyl (B3062369) Chemistry

Within the broad class of cyclopropane-containing molecules, this compound is a specific derivative that has garnered interest. Its structure features a cyclopropane ring heavily substituted with four methyl groups, which contributes to its distinct steric and electronic properties. This tetramethyl substitution provides significant steric bulk and enhances the lipophilicity of the cyclopropane core.

The synthesis of this compound typically starts from its corresponding carboxylic acid, 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. chemicalbook.comresearchgate.net This acid is a key intermediate, and its synthesis has been approached through various routes. google.comgoogleapis.com One common method involves the reaction of an intermediate acid chloride with ammonia (B1221849) to form the final carboxamide. chemicalbook.com For instance, 2,2,3,3-tetramethylcyclopropanecarboxylic acid can be treated with oxalyl chloride to form the acid chloride, which is then subjected to amination with ammonia gas in a solvent like anhydrous tetrahydrofuran (B95107) (THF) to yield the target carboxamide. chemicalbook.com

The parent compound, 2,2,3,3-Tetramethylcyclopropanecarboxylic acid, serves as a starting material for various central nervous system-active compounds. chemicalbook.comchemdad.com Derivatives of this compound have been investigated for potential therapeutic applications, including the treatment of psychotic disorders, neurodegenerative diseases, epilepsy, and pain. google.com The unique, sterically hindered cyclopropane structure is a key element in the design of these novel chemical entities.

Below are tables detailing the properties of this compound and its parent carboxylic acid.

Table 1: Properties of this compound

Property Value
CAS Number 55265-53-7
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Appearance White crystalline solid

Source: ChemicalBook chemicalbook.com

Table 2: Properties of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid

Property Value
CAS Number 15641-58-4
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Melting Point 120-121 °C
Appearance White powder or crystals
Water Solubility Slightly soluble

Source: PubChem nih.gov, Sigma-Aldrich sigmaaldrich.com, ChemicalBook chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B1202465 2,2,3,3-Tetramethylcyclopropanecarboxamide CAS No. 55265-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFAFRJZNUBKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203774
Record name Cyclopropanecarboxamide, 2,2,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55265-53-7
Record name Cyclopropanecarboxamide, 2,2,3,3-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxamide, 2,2,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2,3,3 Tetramethylcyclopropanecarboxamide and Its Derivatives

Direct Amidation and Ester Aminolysis Approaches

These methods begin with 2,2,3,3-tetramethylcyclopropanecarboxylic acid or its esters, converting the carboxylic acid functional group directly into the desired amide.

A common and straightforward route to the primary amide, 2,2,3,3-tetramethylcyclopropanecarboxamide, involves a two-step process starting from the corresponding carboxylic acid. The acid is first converted to a more reactive intermediate, the acid chloride. This is typically achieved by reacting 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. researchgate.netchemicalbook.com The resulting 2,2,3,3-tetramethylcyclopropanecarbonyl chloride is a highly reactive species that can be readily converted to the amide.

In a subsequent step, the isolated acid chloride is treated with ammonia (B1221849). chemicalbook.com Bubbling ammonia gas through a solution of the acid chloride in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), leads to a nucleophilic acyl substitution reaction. chemicalbook.com The nitrogen atom of the ammonia molecule attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the stable amide product. This reaction is typically rapid and high-yielding, with one reported synthesis achieving a 90.5% yield after purification. chemicalbook.com The primary byproduct, ammonium (B1175870) chloride, precipitates from the solution and can be easily removed by filtration. chemicalbook.com

More streamlined methods have been developed to synthesize amide derivatives directly from 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) in a one-pot procedure, avoiding the isolation of the acid chloride intermediate. researchgate.netresearchgate.net An efficient protocol involves treating TMCA with thionyl chloride and a stoichiometric amount of a desired primary or secondary amine in N,N-dimethylacetamide (DMAC) as the solvent. researchgate.netresearchgate.net The reaction is initiated at a low temperature (-5 °C) and then allowed to warm to room temperature. researchgate.net This method is versatile and has been used to produce a range of N-substituted 2,2,3,3-tetramethylcyclopropanecarboxamides in good to excellent yields. researchgate.net The choice of amine reactant was found to influence the yield, a factor attributed more to the solubility of the resulting alkylamine hydrochloride salt in the solvent rather than the basicity of the amine itself. researchgate.net

Table 1: Synthesis of N-Substituted this compound Derivatives

Amine Reactant Resulting Amide Product Yield (%) Melting Point (°C)
Ammonia This compound 89 89-91
Methylamine N-Methyl-2,2,3,3-tetramethylcyclopropanecarboxamide 88 97-99
Ethylamine N-Ethyl-2,2,3,3-tetramethylcyclopropanecarboxamide 80 80-82
n-Butylamine N-(n-Butyl)-2,2,3,3-tetramethylcyclopropanecarboxamide 74 -
Aniline N-Phenyl-2,2,3,3-tetramethylcyclopropanecarboxamide - -

Data sourced from Wang et al. researchgate.net

Advanced Cyclopropanation Strategies

These strategies focus on constructing the core 2,2,3,3-tetramethylcyclopropane ring from acyclic precursors. These methods are fundamental for producing the carboxylic acid intermediate and its derivatives. rsc.org

Modern synthetic chemistry has introduced chromium-catalyzed reactions for the formation of cyclopropane (B1198618) rings from alkenes. nih.govsemanticscholar.orgresearchgate.net This method can be applied to the synthesis of cyclopropane derivatives by reacting an alkene with a carbene source, mediated by a chromium catalyst. nih.gov For the synthesis of the tetramethylcyclopropane skeleton, tetramethylethylene would serve as the alkene substrate. The reaction typically uses a haloform, such as bromoform (B151600) (CHBr₃), as the carbene precursor. semanticscholar.orgresearchgate.net

A key aspect of this catalytic cycle is the use of a reductant to generate and regenerate the active chromium species. nih.govresearchgate.net Research has shown that an organosilicon reductant, specifically 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, is effective for this purpose. nih.govsemanticscholar.org The reductant serves a dual role: it first reduces the Cr(III) precatalyst to the active Cr(II) state and then facilitates the in-situ generation of a (bromomethylidene)chromium(III) species from a (dibromomethyl)chromium(III) intermediate. nih.govsemanticscholar.orgresearchgate.net This highly reactive chromium carbene species then reacts with the alkene to form the cyclopropane ring, yielding the corresponding bromocyclopropane (B120050) derivative. nih.gov

Rhodium and copper complexes are classic and highly effective catalysts for cyclopropanation reactions, particularly those involving diazo compounds. nih.gov The general approach involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium(II) or copper(II) catalyst. nih.govgoogle.com To form the 2,2,3,3-tetramethylcyclopropane skeleton, tetramethylethylene is reacted with a diazoacetate. google.com

The catalytic cycle is initiated by the reaction of the diazo compound with the metal catalyst (e.g., Rh₂(OAc)₄) to generate a metal carbene intermediate. nih.gov This electrophilic carbene is then transferred to the alkene in a cyclopropanation step, forming the three-membered ring and regenerating the catalyst for the next cycle. nih.gov While other catalysts like palladium and copper acetates have been explored for related transformations, rhodium(II) salts often provide superior yields. nih.gov This method is a cornerstone in the synthesis of cyclopropane carboxylic esters, which are direct precursors to 2,2,3,3-tetramethylcyclopropanecarboxylic acid and its amide derivatives. google.comgoogle.com

While this compound itself is an achiral molecule, the principles of asymmetric synthesis can be applied to produce chiral derivatives. youtube.com The construction of molecules with a defined stereocenter is a significant challenge in organic chemistry. nih.gov Asymmetric cyclopropanation is a powerful tool for achieving this, allowing for the creation of enantioenriched cyclopropanes. researchgate.net

This is most effectively achieved using chiral catalysts in the rhodium- or copper-mediated cyclopropanation reactions described previously. By replacing a simple catalyst like Rh₂(OAc)₄ with a chiral analogue, where the acetate (B1210297) ligands are replaced by chiral carboxylates or other chiral ligands, the transfer of the carbene to the alkene can be controlled to favor the formation of one enantiomer over the other. This enantioselective control arises from the chiral environment created by the catalyst, which influences the orientation of the substrates during the key bond-forming step. researchgate.net Such methods, including the Michael Initiated Ring Closure (MIRC) reaction performed with chiral catalysts, are crucial for accessing optically active cyclopropane derivatives that may have applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

Lewis Acid Promoted Cycloaddition Reactions of Donor-Acceptor Cyclopropanes

Lewis acid-promoted cycloaddition reactions of donor-acceptor (D-A) cyclopropanes represent a powerful strategy for the synthesis of five-membered carbocycles and heterocycles. nih.govresearchgate.netcaltech.edu In this methodology, the cyclopropane ring is substituted with both an electron-donating group (D) and an electron-accepting group (A). Treatment with a Lewis acid facilitates the opening of the strained three-membered ring to generate a stabilized 1,3-zwitterionic intermediate. nih.gov This reactive intermediate can then be trapped by a variety of dipolarophiles or nucleophiles in [3+2] cycloaddition reactions.

The choice of Lewis acid is critical and can influence the reaction's outcome and stereoselectivity. researchgate.netcaltech.edu Various Lewis acids have been employed, including scandium triflate (Sc(OTf)₃), indium bromide (InBr₃), and boron trifluoride etherate (BF₃·OEt₂). nih.govresearchgate.net For instance, Sc(OTf)₃ has been used to catalyze the (3+2)-cycloaddition of D-A cyclopropanes with thioketenes to yield 2-methylidene tetrahydrothiophenes. nih.gov Similarly, a dual InBr₃-EtAlCl₂ system was found to be effective for the cycloaddition with ketenes to form cyclopentanones. researchgate.net

While this method is a cornerstone for creating substituted cyclopropane derivatives and subsequent cyclopentanes, its direct application to synthesize the specific 2,2,3,3-tetramethylcyclopropane scaffold, which lacks the typical donor-acceptor substitution pattern, is not prominently featured in the literature. The stability of the non-polarized tetramethyl-substituted ring makes it less susceptible to Lewis acid-mediated ring opening under standard conditions. However, the general principle remains a key strategy for accessing complex cyclopropane-containing structures.

Table 1: Examples of Lewis Acid Promoted [3+2] Cycloadditions with D-A Cyclopropanes

Donor-Acceptor Cyclopropane Type Dipolarophile Lewis Acid Catalyst Product Type
Vinyl-substituted Ketene InBr₃ Cyclopentanone
Aryl-substituted Isocyanate Sn(OTf)₂ Pyrrolidinone
Diester-substituted Thioketene Sc(OTf)₃ Tetrahydrothiophene

This table presents generalized findings from cycloaddition reactions involving various donor-acceptor cyclopropanes to illustrate the synthetic utility of the methodology. nih.govresearchgate.netcaltech.edu

Derivatization and Analogue Synthesis

Once synthesized, this compound serves as a valuable scaffold for further chemical modification. These modifications can be broadly categorized into reactions involving the carboxamide functional group, alterations to the cyclopropane ring, and the integration of the molecule into larger, more complex structures.

N-Substitution Reactions of the Carboxamide Group

The primary amide group of this compound is a versatile handle for introducing a wide range of substituents onto the nitrogen atom. Standard organic transformations can be employed to synthesize N-alkyl, N-aryl, and other N-substituted derivatives. Such reactions typically involve the deprotonation of the amide N-H bond followed by nucleophilic attack on an electrophile.

For example, N-alkylation can be achieved by treating the parent amide with an alkyl halide in the presence of a suitable base. More advanced methods, such as Buchwald-Hartwig amination, could be employed for N-arylation, coupling the amide with an aryl halide under palladium catalysis. These substitutions allow for the systematic exploration of the chemical space around the core scaffold, which is a common strategy in medicinal chemistry for optimizing the biological activity of a lead compound. The precursor, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, is noted as a starting material for creating compounds active in the central nervous system (CNS). chemicalbook.com

Table 2: Potential N-Substituted Derivatives of this compound

Reagent Reaction Type Potential Product
Benzyl bromide / NaH N-Alkylation N-benzyl-2,2,3,3-tetramethylcyclopropanecarboxamide
Phenylboronic acid / Cu(OAc)₂ Chan-Lam Coupling N-phenyl-2,2,3,3-tetramethylcyclopropanecarboxamide
Bromobenzene / Pd catalyst Buchwald-Hartwig Amination N-phenyl-2,2,3,3-tetramethylcyclopropanecarboxamide

This table illustrates hypothetical N-substitution reactions based on standard synthetic methodologies applicable to primary amides.

Modifications of the Cyclopropane Ring System

Direct modification of the 2,2,3,3-tetramethylcyclopropane ring is synthetically challenging due to its steric congestion and the general stability of the C-C bonds within the ring. Unlike the electronically polarized donor-acceptor cyclopropanes, the non-activated tetramethylcyclopropane ring is resistant to nucleophilic or electrophilic attack under mild conditions.

The most feasible modification would involve high-energy processes or radical reactions to open the strained ring, leading to acyclic products. However, such transformations would destroy the defining cyclopropane motif. Therefore, synthetic strategies typically focus on preserving the core ring structure while modifying the appended functional groups. Research into the functionalization of such robust cycloalkanes is an ongoing area of interest in organic synthesis, but specific methods for the selective modification of the 2,2,3,3-tetramethylcyclopropane ring in this context are not widely reported.

Formation of Complex Scaffolds and Heterocycles

The 2,2,3,3-tetramethylcyclopropane moiety is a valuable building block for constructing larger and more complex molecular architectures, including heterocyclic systems. The carboxylic acid and carboxamide functional groups serve as key connection points for integrating this sterically demanding group into other scaffolds.

For example, the precursor acid is an analogue of the antiepileptic drug valproic acid and has been used as a starting material in the synthesis of CNS-active compounds. chemicalbook.com In these applications, the cyclopropane unit often acts as a rigid, lipophilic bioisostere for other chemical groups, such as a gem-dimethyl or tert-butyl group. The synthesis of novel heterocyclic compounds often involves the reaction of a bifunctional reagent with a derivative of the core molecule. For instance, the vicinal tricarbonyl methodology has been used to transform amino acids into various heterocyclic derivatives, a strategy that could theoretically be adapted for derivatives of this compound. clockss.org The Fischer indolization is another classic method for constructing heterocyclic motifs, such as carbazoles, which could potentially incorporate the tetramethylcyclopropane unit if a suitable precursor were synthesized. nih.gov

Reaction Mechanisms and Reactivity Studies of 2,2,3,3 Tetramethylcyclopropanecarboxamide

Ring-Opening and Rearrangement Processes

The inherent strain of the cyclopropane (B1198618) ring in 2,2,3,3-tetramethylcyclopropanecarboxamide makes it susceptible to ring-opening and rearrangement reactions, often under conditions that activate the amide or the cyclopropane moiety.

While specific rearrangement studies on this compound are not extensively documented, the general principles of amide rearrangements can be applied. Skeletal rearrangements in amides typically involve the cleavage of C-C or C-N bonds, providing pathways to structurally diverse nitrogen-containing molecules. nih.gov Classical examples like the Hofmann, Curtius, and Lossen rearrangements proceed through an isocyanate intermediate formed from the amide.

Another class of rearrangements involves the activation of the amide bond followed by migration of a group. For instance, reactions involving benzyne (B1209423) insertion into the C-N bond of amides can lead to rearranged products. nih.gov In the context of this compound, a hypothetical rearrangement could be initiated by activation of the carbonyl group or the N-H bond, potentially leading to ring expansion or fragmentation, although such reactions would have to overcome the stability of the tetramethylcyclopropyl group. The high substitution on the cyclopropane ring might disfavor certain classical rearrangement pathways that involve the formation of a bridged intermediate at the cyclopropane carbons.

Cyclopropanes bearing electron-withdrawing groups, such as an amide, are activated towards nucleophilic ring-opening. These reactions, often termed homo-Michael additions, proceed by nucleophilic attack on one of the cyclopropane carbons, leading to the cleavage of the distal C-C bond. rsc.org In the case of this compound, the electron-withdrawing nature of the carboxamide group polarizes the cyclopropane ring, making it susceptible to attack by strong nucleophiles.

The reaction is typically facilitated by Lewis or Brønsted acids, or under basic conditions if the nucleophile is a soft carbon nucleophile. rsc.org For example, the ring-opening of donor-acceptor cyclopropanes with C-nucleophiles like nitro compounds, malonates, and 1,3-diketones has been demonstrated. rsc.org The regioselectivity of the ring-opening of this compound would be influenced by the steric hindrance imposed by the four methyl groups, which could direct the nucleophile to the less hindered carbon of the C2-C3 bond, if a substituent were present to break the molecule's symmetry.

Catalytic Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound and its derivatives, enabling reactions that would be difficult to achieve through traditional methods.

Palladium catalysis is particularly effective for the transformation of amides and olefins. A relevant example is the intramolecular aza-Wacker cyclization, which has been used to synthesize conformationally restricted aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides. nih.govrsc.org This reaction involves the intramolecular attack of the amide nitrogen onto a palladium-activated alkene. nih.govrsc.org

The process begins with the coordination of the palladium(II) catalyst to the alkene. This is followed by nucleophilic attack of the amide nitrogen onto the activated double bond (aminopalladation), forming a new C-N bond and an alkylpalladium(II) intermediate. nih.govuwindsor.ca Subsequent β-hydride elimination from the cyclopropyl (B3062369) group would lead to the formation of the desired bicyclic product and a palladium(0) species, which is then reoxidized to palladium(II) by an oxidant (often O₂ or a copper salt) to complete the catalytic cycle. nih.govuwindsor.caresearchgate.net The reaction is notable for its ability to create complex heterocyclic structures from readily available starting materials. researchgate.net

Table 1: Hypothetical Substrates and Products for Aza-Wacker Cyclization
Starting MaterialCatalyst SystemProduct
N-allyl-2,2,3,3-tetramethylcyclopropanecarboxamidePd(OAc)₂, O₂ (oxidant)1,1,2,2-Tetramethyl-4-methylene-3-azabicyclo[3.1.0]hexan-2-one
N-homoallyl-2,2,3,3-tetramethylcyclopropanecarboxamidePd(TFA)₂, Pyridine (B92270)1,1,2,2-Tetramethyl-5-vinyl-3-azabicyclo[3.1.0]hexan-2-one

Iridium-catalyzed C-H borylation has emerged as a powerful method for the direct functionalization of unactivated C(sp³)-H bonds. rsc.orgnih.gov This reaction typically employs an iridium catalyst in the presence of a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgthieme-connect.de The high steric hindrance of the methyl groups in this compound makes the C-H bonds of these groups potential targets for such transformations.

The catalytic cycle is thought to involve an active Ir(III) tris(boryl) species that undergoes oxidative addition of a C-H bond to form an Ir(V) hydride intermediate. nih.govrsc.org This is followed by reductive elimination to form the C-B bond and regenerate the active catalyst. nih.govrsc.org The selectivity of the borylation is often directed by steric factors, with primary C-H bonds being more reactive than secondary or tertiary ones. rsc.org In the case of this compound, the methyl C-H bonds would be the primary sites for borylation. The amide directing group can also influence the regioselectivity of the reaction. nih.gov

Table 2: Conditions for Ir-Catalyzed Borylation
SubstrateCatalystLigandBoron SourceProduct
This compound[Ir(COD)OMe]₂3,4,7,8-tetramethyl-1,10-phenanthrolineB₂pin₂2,2,3-Trimethyl-3-(borylmethyl)cyclopropanecarboxamide
N-Aryl-2,2,3,3-tetramethylcyclopropanecarboxamide[Ir(COD)Cl]₂2,2'-DipyridylarylmethaneHBpinN-Aryl-2,2,3-trimethyl-3-(borylmethyl)cyclopropanecarboxamide

Conformational Analysis and Stereochemical Control

The conformational preferences and stereochemical attributes of this compound are critical in determining its reactivity and interactions with other molecules. A fundamental aspect of understanding a molecule's properties is a thorough conformational analysis to identify the most stable conformations. nih.gov

The amide group itself can exist in cis and trans conformations, although the trans isomer is generally more stable. The rotation around the C-C bond connecting the cyclopropane ring and the carbonyl group is also a key conformational variable. The bulky tetramethyl-substituted cyclopropane ring will sterically interact with the amide group, influencing the preferred rotational conformers. Computational methods, such as molecular mechanics and density functional theory (DFT), are often employed to determine the relative energies of different conformers. nih.gov

In reactions involving the creation of new stereocenters, the inherent chirality or prochirality of a substituted this compound derivative can be used to control the stereochemical outcome. For instance, in a catalytic reaction, a chiral ligand on the metal can differentiate between enantiotopic faces or groups of the substrate, leading to an enantioselective transformation. wiley.com The rigid nature of the cyclopropane ring can also help in relaying stereochemical information over a distance, making it a useful scaffold in asymmetric synthesis. nih.gov The stereochemistry of reactions at the cyclopropane ring itself, such as ring-opening, would be governed by established principles like Sₙ2-type inversion of configuration or retention depending on the mechanism.

Advanced Spectroscopic Characterization of 2,2,3,3 Tetramethylcyclopropanecarboxamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For TMCD, various NMR experiments are employed to confirm its unique structure.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural analysis. Due to the molecule's symmetry, a simplified spectrum is expected.

The ¹H NMR spectrum is characterized by a few distinct signals. The protons of the four methyl groups (CH₃) are chemically equivalent due to the molecule's symmetry, giving rise to a single, intense singlet. The methine proton (CH) on the cyclopropane (B1198618) ring appears as another singlet, and the amide protons (-CONH₂) typically present as a broad singlet, the chemical shift of which can be concentration-dependent.

The ¹³C NMR spectrum is similarly simplified by the molecular symmetry. It will display a signal for the carbonyl carbon (C=O) of the amide group, typically in the range of 170-180 ppm. libretexts.orgwisc.edu The quaternary carbons of the cyclopropane ring to which the methyl groups are attached will produce a signal, as will the methine carbon. researchgate.net The four equivalent methyl carbons will also yield a single resonance. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2,3,3-Tetramethylcyclopropanecarboxamide Data are estimated based on typical chemical shift values and analysis of similar structures.

Atom Signal Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide Protons (-NH₂) Broad Singlet 5.0 - 7.5 N/A
Cyclopropane Proton (-CH-) Singlet ~1.3 ~35
Methyl Protons (-CH₃) Singlet ~1.1 ~20
Carbonyl Carbon (-C=O) N/A N/A ~175

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and for confirming the connectivity and spatial relationships between atoms. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin couplings, typically through two to three bonds. sdsu.edu For TMCD, a COSY spectrum would be expected to show no cross-peaks, as the single cyclopropane proton does not have any neighboring protons to couple with, confirming its isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edunih.gov An HSQC spectrum of TMCD would show a cross-peak connecting the cyclopropane methine proton signal to the methine carbon signal. It would also show a correlation between the methyl proton signal and the methyl carbon signal. This directly links the proton and carbon frameworks.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (²J and ³J couplings), which is critical for piecing together the molecular skeleton. sdsu.eduyoutube.com Key expected correlations for TMCD would include:

The methine proton (CH) showing correlations to the quaternary carbons and the methyl carbons.

The methyl protons showing correlations to their own carbon, the adjacent quaternary carbon, and the methine carbon.

The amide protons showing correlations to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. princeton.edu A NOESY spectrum would be useful to confirm the stereochemistry, showing a spatial correlation between the protons of the methyl groups and the lone proton on the cyclopropane ring.

The chemical shift of the amide (N-H) protons is often sensitive to the sample concentration. In concentrated solutions, intermolecular hydrogen bonding between the amide groups of different TMCD molecules can occur. This hydrogen bonding deshields the N-H protons, causing their signal to shift downfield (to a higher ppm value). Diluting the sample disrupts this interaction, causing an upfield shift. Observing this phenomenon provides strong evidence for the presence of the amide functional group and its participation in intermolecular interactions.

Conformational studies, aided by techniques like NOESY, help to understand the three-dimensional shape of the molecule. The bulky tetramethyl-substituted cyclopropane ring is rigid, and its preferred conformation dictates the spatial arrangement of the carboxamide group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformation

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds. researchgate.net These two techniques are often complementary.

The IR spectrum of TMCD is expected to show several characteristic absorption bands:

N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C-H Stretching: Signals just below 3000 cm⁻¹ due to the stretching of the C-H bonds in the methyl and cyclopropane groups.

C=O Stretching (Amide I band): A very strong, sharp absorption band around 1680-1640 cm⁻¹, characteristic of the carbonyl group in an amide.

N-H Bending (Amide II band): A strong band near 1640-1590 cm⁻¹.

Cyclopropane Ring Vibrations: Characteristic absorptions for the cyclopropane ring itself.

Raman spectroscopy provides similar but distinct information. nih.gov It is particularly sensitive to symmetric vibrations and non-polar bonds. The C-C bonds of the cyclopropane ring and the symmetric vibrations of the methyl groups would be expected to produce strong signals in a Raman spectrum. ualberta.ca

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Amide (-NH₂) N-H Stretch 3400-3200 (two bands) Moderate
Amide (-CONH₂) C=O Stretch (Amide I) 1680-1640 (strong) Strong
Amide (-NH₂) N-H Bend (Amide II) 1640-1590 (strong) Weak
Alkyl groups C-H Stretch 2980-2850 Strong

Mass Spectrometry (MS) for Molecular Weight and Elemental Composition Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight with high precision. nih.gov For this compound (C₈H₁₅NO), the calculated exact molecular weight is approximately 141.12 Da. nih.gov

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by measuring its mass to several decimal places, confirming the molecular formula C₈H₁₅NO. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), the molecular ion ([M]⁺) would be observed at m/z 141. Common fragmentation pathways would likely include:

Loss of the amino group (•NH₂) to form a stable acylium ion.

Cleavage of the cyclopropane ring.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Formula m/z (Mass-to-Charge Ratio) Description
[M]⁺ [C₈H₁₅NO]⁺ 141 Molecular Ion
[M - NH₂]⁺ [C₈H₁₃O]⁺ 125 Loss of amino radical

X-ray Crystallography for Solid-State Structure and Stereochemistry

For TMCD, a crystal structure would reveal:

Bond Lengths and Angles: Precise measurements of the C-C bonds within the strained cyclopropane ring and the geometry of the amide group. The structure of the related trimethyltin (B158744) 2,2,3,3-tetramethylcyclopropanecarboxylate shows the expected strained ring geometry. researchgate.net

Conformation: The exact dihedral angle between the plane of the cyclopropane ring and the amide group, which is influenced by the steric bulk of the four methyl groups.

Intermolecular Interactions: In the crystal lattice, the amide groups are expected to form a network of hydrogen bonds, linking adjacent molecules. The N-H protons will act as hydrogen bond donors, and the carbonyl oxygen will act as a hydrogen bond acceptor. This network is a key feature of the solid-state structure of amides. Data from the parent 2,2,3,3-Tetramethylcyclopropanecarboxylic acid shows it forms crystalline structures. nih.gov

Other Advanced Spectroscopic Methods for Chiral or Complex Derivatives (e.g., Circular Dichroism)

The analysis of chiral molecules, including potential enantiomeric and diastereomeric forms of this compound derivatives, relies heavily on chiroptical spectroscopic methods. These techniques are sensitive to the three-dimensional arrangement of atoms and can distinguish between non-superimposable mirror images (enantiomers). The most relevant of these methods are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. encyclopedia.pubjascoinc.com This phenomenon is observed for chiral molecules containing a chromophore, which is a part of the molecule that absorbs light. In the case of this compound derivatives, the amide group (-CONH₂) and any additional chromophoric substituents would be the focus of ECD analysis.

The resulting ECD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. Enantiomers of a chiral compound produce mirror-image ECD spectra, making this technique a powerful tool for determining the absolute configuration of a molecule. wikipedia.org The process typically involves:

Conformational Analysis: Computational methods are used to identify the stable conformations of the molecule in solution.

Spectral Prediction: For each stable conformer, the ECD spectrum is calculated using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT). faccts.de

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum.

Comparison with Experiment: The theoretical spectrum is then compared with the experimentally measured ECD spectrum of a pure enantiomer. A good match allows for the unambiguous assignment of the absolute configuration (R or S). mdpi.com

For a hypothetical chiral derivative of this compound, the ECD spectrum would be sensitive to the spatial relationship between the cyclopropane ring and the amide chromophore, as well as any other substituents.

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. wikipedia.orgbruker.com A key advantage of VCD is that all molecules with chiral centers are VCD-active, as all fundamental vibrations in a chiral molecule can exhibit a non-zero VCD signal. nih.gov This is in contrast to ECD, which requires the presence of a suitable electronic chromophore.

The VCD spectrum provides detailed information about the stereochemistry and conformational equilibrium of a molecule in solution. wikipedia.org The analysis follows a similar procedure to ECD, involving computational prediction of the VCD spectrum for different conformers and comparison with the experimental spectrum. rsc.org For complex molecules, VCD can be more reliable than ECD for determining the absolute configuration.

The rigid cyclopropane ring in this compound derivatives would likely give rise to characteristic VCD signals. The stretching and bending vibrations of the C-H, C-C, and C=O bonds would all contribute to the VCD spectrum, providing a rich source of stereochemical information.

Illustrative Data for Chiral Molecule Analysis

While specific data for this compound is unavailable, the following table illustrates the type of data generated in a typical chiroptical study for determining the absolute configuration of a chiral molecule. The data presented here is hypothetical and serves to demonstrate the principles of the analysis.

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

Spectroscopic ParameterExperimental Value (Enantiomer A)Calculated Value (R-isomer)Calculated Value (S-isomer)Conclusion
ECD
λmax (nm)215214214Wavelength match
Δɛ (L·mol-1·cm-1)+3.5+3.8-3.8Sign and magnitude match with R-isomer
VCD
Wavenumber (cm-1)1680 (C=O stretch)16821682Wavenumber match
ΔA x 10-4-2.1-2.3+2.3Sign and magnitude match with R-isomer
Wavenumber (cm-1)1450 (CH3 bend)14521452Wavenumber match
ΔA x 10-4+1.5+1.7-1.7Sign and magnitude match with R-isomer

In this hypothetical example, the positive Cotton effect in the experimental ECD spectrum and the specific signs of the VCD bands for Enantiomer A align with the calculated spectra for the R-isomer. This would lead to the assignment of Enantiomer A as the R-isomer.

The combination of ECD and VCD provides a powerful and often definitive method for the stereochemical elucidation of chiral molecules. For complex derivatives of this compound, these techniques would be indispensable for confirming the absolute configuration of stereogenic centers and for studying their conformational behavior in solution.

Computational and Theoretical Chemistry of 2,2,3,3 Tetramethylcyclopropanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for probing the intrinsic properties of 2,2,3,3-Tetramethylcyclopropanecarboxamide at the atomic level. These methods allow for the precise determination of its electronic structure, molecular orbitals, and energetic landscape.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a primary method for investigating the electronic characteristics of TMCD and its analogs. researchgate.net DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, offering insights into the molecule's chemical reactivity and stability. nih.gov

For derivatives of TMCD, DFT studies, often using hybrid functionals like B3LYP, are performed to understand structure-activity relationships. science.govscience.gov These calculations help in rationalizing how substitutions on the core structure influence the electronic distribution and, consequently, the anticonvulsant efficacy. The results from these studies are fundamental for designing new derivatives with improved potency and reduced side effects. researchgate.net

Table 1: Representative Parameters for DFT Calculations on TMCD Derivatives

Parameter Typical Value/Method Purpose
Functional B3LYP, M06 Approximates the exchange-correlation energy.
Basis Set 6-31G(d,p), 6-311++G(d,p) Describes the atomic orbitals of the system.
Solvation Model PCM, SMD Accounts for the effect of a solvent on molecular properties.
Calculation Type Geometry Optimization Finds the lowest energy conformation of the molecule.
Frequency Analysis Confirms the optimized structure is a true minimum and calculates vibrational spectra.

This table presents typical methods used in computational studies of related organic molecules; specific studies on this compound may utilize different parameters.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Alongside DFT, ab initio and semi-empirical methods provide a broader computational toolkit for studying TMCD. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization, offering high accuracy for smaller systems. They can be used to benchmark results obtained from DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for preliminary, high-throughput screening of various derivatives. These methods are particularly useful for quickly estimating properties like heat of formation and molecular geometry, providing a rapid assessment before committing to more computationally expensive DFT or ab initio calculations.

Molecular Interactions and Energetics

The biological function of this compound is dictated by its interactions with its molecular targets. Understanding the non-covalent forces that govern its binding and crystal packing is crucial for rational drug design.

Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, Van der Waals, Electrostatic

The structure of TMCD allows for several types of non-covalent interactions. The primary amide group (-CONH₂) is a classic hydrogen bond donor and acceptor, enabling strong, directional interactions with biological macromolecules. These hydrogen bonds are often critical for the specific recognition and binding of a drug to its receptor.

| Electrostatic Interactions | Polar amide group | Contributes to binding energy and solubility. |

Analysis of Intermolecular Forces in Crystal Packing

The arrangement of molecules in a solid-state crystal is determined by a delicate balance of intermolecular forces. X-ray crystallography studies on TMCD derivatives provide precise atomic coordinates, which serve as the basis for analyzing the crystal packing. dea.govresearchgate.netresearchgate.net This analysis reveals how molecules orient themselves to maximize attractive interactions, such as hydrogen bonding networks formed by the amide groups, and to optimize packing density through van der Waals contacts. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the forces that stabilize the crystal lattice.

Conformational Dynamics and Potential Energy Surfaces

While the tetramethylcyclopropane core of TMCD is rigid, the molecule possesses conformational flexibility primarily due to the rotation around the C-C bond connecting the cyclopropane (B1198618) ring and the carboxamide group. Understanding this flexibility is key, as the biologically active conformation that binds to a receptor may not be the lowest energy conformation in isolation.

Computational methods are used to map the potential energy surface (PES) associated with this bond rotation. By systematically rotating the dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. This surface reveals the energy barriers between different conformations (rotamers) and identifies the most stable conformers. For more complex derivatives, multi-dimensional potential energy surfaces can be explored. This information is invaluable for understanding how the molecule can adapt its shape to fit into a binding site, a crucial aspect of its pharmacological activity.

Spectroscopic Data Prediction and Validation with Experimental Results

In the structural elucidation and characterization of novel compounds like this compound, computational chemistry provides powerful tools for predicting spectroscopic data. These theoretical predictions, when compared with experimental results, offer a high degree of confidence in the assigned structure and a deeper understanding of the molecule's electronic environment. The primary methods for this involve predicting Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra.

Detailed computational studies specifically validating the experimental spectra of this compound are not extensively available in peer-reviewed literature. However, the methodology to perform such a validation is well-established. Typically, the process begins with optimizing the molecule's geometry using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). Following geometry optimization, the same level of theory is used to calculate the magnetic shielding tensors for ¹H and ¹³C atoms to predict NMR chemical shifts, and to compute the vibrational frequencies for IR and Raman spectra.

For a robust validation, the predicted data would be systematically compared against experimental data. For instance, while a patent document mentions the synthesis and characterization of this compound by ¹H NMR, it does not provide the actual spectral data. chemicalbook.com A hypothetical comparison between theoretical and experimental data is illustrated in the tables below.

Table 1: Hypothetical Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Deviation (ppm)
Cyclopropyl-HValueValueValue
Methyl-H (C2, C3)ValueValueValue
Amide-H (NH₂)ValueValueValue

Table 2: Hypothetical Comparison of Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
N-H stretch (asymmetric)ValueValueAmide
N-H stretch (symmetric)ValueValueAmide
C=O stretchValueValueAmide I band
C-N stretchValueValueAmide III band
Cyclopropane ring breathingValueValueRing mode

Discrepancies between the predicted and experimental values are common and can be attributed to factors such as the solvent effects, intermolecular interactions in the experimental sample, and the inherent approximations in the computational model. Scaling factors are often applied to calculated vibrational frequencies to improve their agreement with experimental results.

Reaction Pathway and Transition State Analysis (Computational Mechanistic Studies)

Computational mechanistic studies are essential for understanding the reactivity of molecules, mapping out potential reaction pathways, and identifying the high-energy transition states that govern reaction rates. For this compound, such studies could elucidate mechanisms for reactions like hydrolysis, amide bond formation, or ring-opening reactions.

As with spectroscopic data, specific computational studies on the reaction pathways of this compound are not readily found in the surveyed literature. However, the theoretical framework for such an investigation is well-defined. researchgate.netnih.gov The process involves:

Identifying Reactants, Products, and Intermediates: The starting and ending points of a proposed reaction are defined, along with any stable molecules that form along the way.

Locating Transition States: The highest energy point on the reaction coordinate between a reactant/intermediate and the next species is the transition state. Computational algorithms are used to find the precise geometry of this transient structure. A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Constructing a Potential Energy Surface: By calculating the relative energies of the reactants, intermediates, transition states, and products, a potential energy surface or reaction profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome) for each step, allowing for the identification of the rate-determining step.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state correctly connects a reactant with a product or intermediate, an IRC calculation is performed. This traces the reaction path downhill from the transition state in both forward and reverse directions.

For example, a computational study on the alkaline hydrolysis of this compound would model the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the carbon-nitrogen bond to yield 2,2,3,3-tetramethylcyclopropanecarboxylate and ammonia (B1221849). The energies of the transition states for these steps would be calculated to understand the kinetics of the reaction.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
TS1First Transition StateValue
IntermediateReaction IntermediateValue
TS2Second Transition StateValue
ProductsFinal ProductsValue

These computational insights are invaluable for predicting reactivity, optimizing reaction conditions, and designing new synthetic routes involving the target molecule.

Supramolecular Chemistry and Crystal Engineering with Cyclopropanecarboxamide Motifs

Design Principles for Hydrogen-Bonded Architectures

The design of hydrogen-bonded structures relies on the use of robust and predictable functional groups. The primary amide group of 2,2,3,3-tetramethylcyclopropanecarboxamide is an excellent candidate for forming predictable hydrogen-bonded patterns.

Amide-Amide Hydrogen Bonding: Primary amides possess two N-H donor sites and one C=O acceptor site. This functionality typically allows them to form centrosymmetric dimers through a characteristic R²₂(8) graph set motif, where two molecules are linked by a pair of N-H···O hydrogen bonds. This is one of the most common and stable synthons in crystal engineering.

Chain and Sheet Formation: Beyond the dimer motif, the remaining N-H donor can engage in further hydrogen bonding with the carbonyl oxygen of an adjacent dimer. This can extend the structure into one-dimensional chains or two-dimensional sheets. nih.govmdpi.com The specific arrangement would be heavily influenced by the steric bulk of the tetramethylcyclopropyl group, which would dictate the packing efficiency of these extended structures.

The principles of hydrogen bonding in creating organized structures are well-established, with functional groups like carboxylic acids and amides being reliable tools for creating specific assemblies. nih.gov

Role of Non-Covalent Interactions in Crystal Packing

Van der Waals Forces: The four methyl groups on the cyclopropane (B1198618) ring provide significant surface area for van der Waals interactions. These non-directional forces would contribute substantially to the cohesive energy of the crystal.

C-H···O Interactions: Weak hydrogen bonds involving carbon as a donor (C-H bonds) and the amide oxygen as an acceptor are also expected. The methyl and cyclopropyl (B3062369) C-H groups can act as donors, forming a network of weaker interactions that help to satisfy the coordination environment of the oxygen acceptor and fill packing voids.

Steric Influence: The bulky nature of the tetramethylcyclopropyl group is a major factor. It would likely prevent the formation of very dense, tightly packed structures, potentially leading to crystals with lower density or even porous frameworks. The steric hindrance could also influence which hydrogen-bonding patterns are favored.

The interplay of various non-covalent forces, from strong hydrogen bonds to weaker van der Waals and C-H···π interactions, is fundamental to the formation of stable crystal lattices. fu-berlin.deresearchgate.netnih.gov

Polymorphism and Solid-State Structure Elucidation

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties. Although no specific polymorphs of this compound have been reported, it is a common phenomenon in organic molecules, particularly those with flexible conformations or multiple hydrogen-bonding possibilities.

Potential for Polymorphism: The existence of a primary amide group and a somewhat flexible alkyl substituent could allow for different packing arrangements and hydrogen-bonding networks, giving rise to polymorphism. For example, molecules might pack as dimers in one form and catemeric chains in another. fu-berlin.de

Structural Elucidation: The definitive method for identifying and characterizing any polymorphs would be single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, and angles, and reveal the detailed intermolecular interactions. Other techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would also be essential for identifying and characterizing different solid forms.

The study of polymorphism is critical in materials science and pharmaceuticals, as different crystal forms can exhibit varied stability and properties. researchgate.net

Co-Crystallization and Supramolecular Synthons

Co-crystallization is a technique used to combine two or more different molecules into a single, ordered crystal lattice. This is a powerful tool in crystal engineering to modify the physical properties of a solid.

Potential for Co-crystal Formation: this compound, with its strong hydrogen-bonding amide group, would be an excellent candidate for forming co-crystals. It could be combined with co-formers that have complementary functional groups, such as:

Carboxylic Acids: A robust and highly predictable acid-amide supramolecular heterosynthon could be formed.

Alcohols or Phenols: These can act as hydrogen bond donors to the amide carbonyl.

Other Hydrogen Bond Acceptors: Molecules with pyridine (B92270) or other nitrogen-containing heterocycles could accept hydrogen bonds from the N-H groups.

Supramolecular Synthons: The goal of co-crystallization is to utilize known, reliable patterns of intermolecular interactions, known as supramolecular synthons. For this compound, the primary amide group could participate in various well-documented heterosynthons with other functional groups, allowing for the rational design of new multi-component crystalline materials. fu-berlin.de

While no specific co-crystals of this compound are documented, its functional groups make it a promising target for future crystal engineering studies.

Data Tables

Since no experimental data for this compound's crystal structure is available, a data table of its fundamental properties is provided below.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2,2,3,3-tetramethylcyclopropane-1-carboxamide nih.gov
CAS Number 55265-53-7 nih.gov
Molecular Formula C₈H₁₅NO nih.gov
Molecular Weight 141.21 g/mol nih.gov

| Synonyms | TMCD, 2,2,3,3-tetramethyl-Cyclopropanecarboxamide | nih.gov |

Role of 2,2,3,3 Tetramethylcyclopropanecarboxamide in Advanced Organic Synthesis and Material Science

Scaffold Engineering for Chemical Diversity

Scaffold engineering in chemistry involves using a core molecular structure as a framework to build a library of diverse compounds. d-nb.infonih.gov The goal is to provide a rigid or predictable three-dimensional arrangement for appended functional groups, which is crucial for exploring structure-activity relationships in drug discovery and material science. nih.gov The 2,2,3,3-tetramethylcyclopropane unit serves as an excellent scaffold due to its inherent rigidity.

The structure of 2,2,3,3-tetramethylcyclopropanecarboxamide features a cyclopropane (B1198618) ring that holds four methyl groups in a fixed conformation, creating significant steric bulk. vulcanchem.com This rigid core acts as a compact, lipophilic anchor. The carboxamide group attached to this scaffold provides a versatile point for chemical modification, allowing for the introduction of a wide array of substituents. The defined spatial orientation of the amide functional group relative to the bulky cyclopropane ring can influence the biological activity or material properties of its derivatives. By systematically modifying the amide portion, chemists can generate a library of compounds with diverse properties, all based on the common tetramethylcyclopropane scaffold. This approach is fundamental to diversity-oriented synthesis, a strategy used to explore chemical space efficiently. nih.gov

Intermediates in Multi-Step Synthetic Pathways

One of the most significant roles of this compound is as a versatile intermediate in multi-step synthetic sequences. researchgate.net Its parent carboxylic acid, 2,2,3,3-tetramethylcyclopropanecarboxylic acid, is a key intermediate for certain pesticides and is used as a starting material for CNS-active compounds. google.comchemicalbook.com The carboxamide, in turn, serves as a direct precursor to a variety of other functional groups.

The synthesis of this compound is typically achieved through the amidation of its corresponding carboxylic acid precursor. vulcanchem.com An efficient method involves activating the carboxylic acid, for instance by converting it to an acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by a reaction with ammonia (B1221849). researchgate.netchemicalbook.com

A documented one-pot procedure for synthesizing various N-substituted amide derivatives involves treating 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) with thionyl chloride in N,N-dimethylacetamide (DMAC), followed by the addition of a reactant amine. researchgate.netresearchgate.net Furthermore, this compound and its N-substituted derivatives can be effectively reduced to the corresponding amines using reagents like titanium tetrachloride (TiCl₄) and sodium borohydride (B1222165) (NaBH₄). researchgate.netresearchgate.net This transformation is crucial as it converts the amide into a different key functional group, the amine, opening up new pathways for further molecular elaboration.

Table 1: Synthesis of N-Phenyl-2,2,3,3-tetramethylcyclopropanecarboxamide (Model Reaction) researchgate.net

Parameter Condition
Starting Material 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA)
Solvent N,N-dimethylacetamide (DMAC)
Reagents Thionyl chloride, Aniline
Temperature -5 °C

| Reaction Type | One-pot amidation |

Structure-Reactivity Relationships in Cyclopropyl (B3062369) Amides

Structure-reactivity relationships (SAR) are fundamental to understanding how a molecule's chemical structure influences its reactivity and properties. nih.govnih.gov In this compound, the interplay between the cyclopropane ring and the amide group is of particular interest.

The cyclopropane ring is known to have electronic properties similar to a double bond, including the ability to donate electron density. This can influence the electronic environment of the adjacent carbonyl carbon in the amide group. However, the most dominant feature of the 2,2,3,3-tetramethylcyclopropyl group is its steric bulk. The four methyl groups create a sterically hindered environment around the amide functional group. vulcanchem.com

This steric hindrance can significantly affect the reactivity of the amide. For example, in reactions involving nucleophilic attack at the carbonyl carbon, the bulky substituent may slow down the reaction rate compared to less hindered amides. Conversely, this steric shielding can also provide selectivity in certain reactions. The reduction of the amide to an amine using TiCl₄/NaBH₄ demonstrates that despite the steric bulk, the functional group remains accessible to specific reagent systems. researchgate.net The efficiency of such transformations is a key aspect of its structure-reactivity profile, indicating that the electronic activation of the amide can overcome the steric hindrance under appropriate conditions.

Development of Novel Synthetic Building Blocks

A synthetic building block is a relatively simple molecule that can be readily incorporated into the synthesis of more complex structures. klinger-lab.deuni-rostock.de this compound is an exemplary building block because it offers a unique combination of a rigid, non-polar, three-dimensional motif (the tetramethylcyclopropyl group) with a versatile chemical handle (the carboxamide). researchgate.netresearchgate.net

The value of this compound as a building block lies in its ability to introduce the unique tetramethylcyclopropane core into larger molecules. This structural motif is of interest in medicinal chemistry and material science as the rigid, bulky group can be used to probe steric requirements in biological targets or to influence the packing and physical properties of materials. The conversion of the carboxamide to other functional groups, such as amines, further enhances its utility as a building block. researchgate.netresearchgate.net For instance, the resulting 2,2,3,3-tetramethylcyclopropylmethylamine can be used in further coupling reactions to construct complex amides, ureas, or other nitrogen-containing structures, each carrying the distinct cyclopropane signature. This modular approach allows chemists to systematically build complexity and introduce desirable properties into target molecules. nih.gov

Q & A

Basic Research: What experimental models are used to evaluate the anticonvulsant efficacy of TMCD, and how are they methodologically validated?

TMCD is assessed in animal seizure models such as the hippocampal kindled rat model and the 6 Hz psychomotor seizure model in mice . These models simulate therapy-resistant epilepsy:

  • Hippocampal kindling : Electrical stimulation induces progressive seizure susceptibility, allowing evaluation of TMCD's ability to delay or suppress seizure development .
  • 6 Hz model : A low-frequency electrical stimulus triggers psychomotor seizures, mimicking human partial-onset epilepsy. Dose-response studies here determine ED₅₀ values for TMCD .
    Validation : Cross-model consistency (e.g., correlation between kindling and 6 Hz results) and comparison to established anticonvulsants (e.g., valproic acid) ensure methodological rigor .

Advanced Research: How can enantiomeric resolution of TMCD derivatives be achieved to study chirality-dependent pharmacological effects?

Racemic TMCD derivatives (e.g., MTMCD) require chiral separation for stereoselective activity analysis. Techniques include:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, enabling isolation of active stereoisomers .
    Analytical confirmation : Circular dichroism (CD) spectroscopy and X-ray crystallography validate enantiopurity and absolute configuration .

Basic Research: What synthetic routes are commonly employed for TMCD and its analogues?

TMCD is synthesized via:

  • Cyclopropanation : Reaction of tetramethylcyclopropane carboxylic acid with thionyl chloride to form the acyl chloride, followed by amidation with ammonia or substituted amines .
  • Modification of valproic acid analogues : TMCA (2,2,3,3-tetramethylcyclopropanecarboxylic acid) is converted to TMCD via carbodiimide-mediated coupling with amines .
    Key steps : Reaction temperature (0–5°C for cyclopropanation) and anhydrous conditions to prevent hydrolysis .

Advanced Research: How do structural modifications (e.g., fluorination) of TMCD impact its metabolic stability and blood-brain barrier penetration?

Fluorinated derivatives (e.g., α-fluoro-TMCD) are synthesized to enhance metabolic resistance:

  • Fluorine introduction : Electrophilic fluorination using Selectfluor® at the α-position of the cyclopropane ring .
    Evaluation :
    • In vitro metabolism : Liver microsome assays quantify degradation rates.
    • BBB permeability : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts brain uptake .
      Fluorination reduces hepatic clearance by ~40% and increases logP values by 0.5–1.0 units, enhancing CNS bioavailability .

Basic Research: What analytical methods are critical for characterizing TMCD purity and stability?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity and amide bond formation (e.g., δ 1.2–1.4 ppm for methyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 182.1544 for TMCD) .
  • HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients detect impurities (<0.1% threshold) .

Advanced Research: How can contradictory data on TMCD’s efficacy across in vitro vs. in vivo models be resolved?

Discrepancies may arise from:

  • Metabolic activation : TMCD may require in vivo conversion to active metabolites. Test via hepatocyte co-incubation in vitro .
  • CNS exposure limitations : Measure brain/plasma ratios in rodents after dosing. Adjust formulations (e.g., lipid nanoparticles) if penetration is suboptimal .
    Resolution : Use interspecies scaling (e.g., allometric modeling) and mechanistic PK/PD modeling to reconcile disparities .

Basic Research: What safety protocols are recommended for handling TMCD in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
  • Storage : Airtight containers under nitrogen at −20°C to prevent hygroscopic degradation .

Advanced Research: What computational approaches predict TMCD’s binding affinity to neuronal targets like GABA receptors?

  • Molecular docking : AutoDock Vina or Schrödinger Glide simulates TMCD binding to GABA-A receptor subunits (e.g., α1β2γ2).
  • MD simulations : GROMACS evaluates binding stability over 100-ns trajectories, analyzing hydrogen bonds with residues like β2-Tyr157 .
    Validation : Correlate computational ΔG values with experimental IC₅₀ from electrophysiology (e.g., patch-clamp assays) .

Basic Research: How is TMCD’s pharmacokinetic profile (absorption, distribution) characterized in preclinical studies?

  • Absorption : Oral bioavailability is determined via plasma concentration-time curves in rodents (Cₘₐₓ, Tₘₐₓ).
  • Distribution : Radiolabeled TMCD (³H or ¹⁴C) quantifies tissue accumulation using scintillation counting .
    Key parameter : Half-life (t₁/₂) in rats: ~4–6 hours, suggesting bid dosing for efficacy studies .

Advanced Research: What strategies mitigate off-target effects of TMCD in long-term CNS studies?

  • Selective derivatization : Introduce bulky substituents (e.g., N-methoxy groups) to reduce interaction with off-target kinases .
  • Transcriptomic profiling : RNA-seq of TMCD-treated neuronal cells identifies dysregulated pathways (e.g., MAPK/ERK), guiding structural refinement .

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2,2,3,3-Tetramethylcyclopropanecarboxamide
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Reactant of Route 2
2,2,3,3-Tetramethylcyclopropanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.